molecular formula C20H19N3O5S2 B11022524 1-(2-methoxyphenyl)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(2-methoxyphenyl)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11022524
M. Wt: 445.5 g/mol
InChI Key: PUINMVYWUHPRNM-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a benzothiazole moiety, and a pyrrolidine ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the benzothiazole intermediate with 2-methoxyphenyl isocyanate.

    Formation of the Pyrrolidine Ring: The final step includes the cyclization of the intermediate with a suitable dicarbonyl compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidine ring can contribute to the overall stability and bioavailability of the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19N3O5S2

Molecular Weight

445.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19N3O5S2/c1-28-16-6-4-3-5-15(16)23-11-12(9-18(23)24)19(25)22-20-21-14-8-7-13(30(2,26)27)10-17(14)29-20/h3-8,10,12H,9,11H2,1-2H3,(H,21,22,25)

InChI Key

PUINMVYWUHPRNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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